molecular formula C11H4ClF6N3 B8299732 2-Chloro-4-(trifluoromethyl)-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine

2-Chloro-4-(trifluoromethyl)-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine

Cat. No. B8299732
M. Wt: 327.61 g/mol
InChI Key: OUQSODWKMLKORO-UHFFFAOYSA-N
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Patent
US08012986B2

Procedure details

The title compound was prepared from 4-(6-trifluoromethyl-pyridin-3-yl)-6-trifluoromethyl-1H-pyrimidin-2-one (6.87 g, 0.022 mol) and phosphoroxychloride (35 ml) according to the general procedure I. Obtained as a light brown solid (7.18 g, 99%). MS (ISP) 329.2 [(M+H)+]; mp 87° C.
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[NH:12][C:11](=O)[N:10]=2)=[CH:5][CH:4]=1.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:11]1[N:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=[C:9]([C:6]2[CH:7]=[N:8][C:3]([C:2]([F:21])([F:20])[F:1])=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)C1=NC(NC(=C1)C(F)(F)F)=O)(F)F
Name
Quantity
35 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C(F)(F)F)C=1C=NC(=CC1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.18 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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